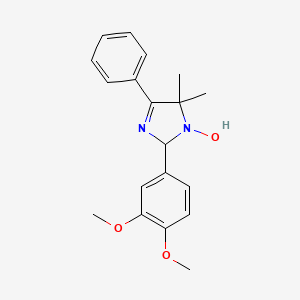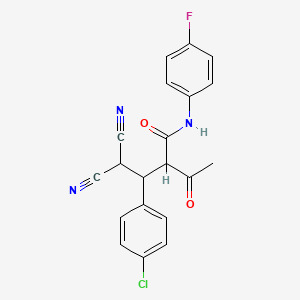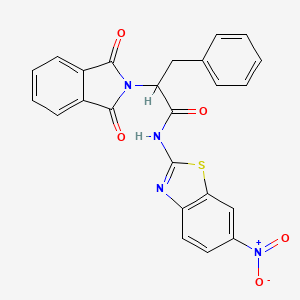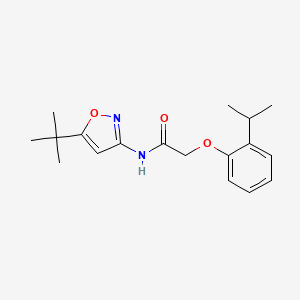
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a type of purinergic receptor that is widely distributed in the central nervous system and immune system. A-438079 has been widely used in scientific research as a tool to study the role of P2X7 receptor in various physiological and pathological processes.
作用機序
A-438079 is a selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. A-438079 binds to the P2X7 receptor and blocks its activation, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects in animal models of disease. A-438079 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various animal models of inflammation. A-438079 has also been shown to reduce the severity of arthritis and multiple sclerosis in animal models. In addition, A-438079 has been shown to reduce the neuropathic pain in animal models.
実験室実験の利点と制限
A-438079 has several advantages for lab experiments. A-438079 is a selective antagonist of the P2X7 receptor, which means that it does not affect other purinergic receptors. This allows researchers to study the specific role of P2X7 receptor in various physiological and pathological processes. A-438079 is also relatively stable and can be stored for a long time.
However, there are also some limitations for lab experiments using A-438079. A-438079 is not very water-soluble, which makes it difficult to administer to animals. A-438079 also has a relatively short half-life, which means that it needs to be administered frequently to maintain its effect.
将来の方向性
There are several future directions for research using A-438079. One direction is to study the role of P2X7 receptor in other diseases, such as cancer and Alzheimer's disease. Another direction is to develop more selective and potent antagonists of the P2X7 receptor. Finally, there is a need to develop more water-soluble and long-acting formulations of A-438079 for use in animal models of disease.
Conclusion:
A-438079 is a selective antagonist of the P2X7 receptor that has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. A-438079 has several advantages for lab experiments, including its selectivity and stability. However, there are also some limitations, such as its solubility and half-life. There are several future directions for research using A-438079, including the study of P2X7 receptor in other diseases and the development of more selective and potent antagonists.
合成法
A-438079 can be synthesized using a multi-step process. The first step is the preparation of 5-tert-butyl-3-isoxazolylamine from tert-butylhydroxylamine and ethyl acetoacetate. The second step is the reaction of 5-tert-butyl-3-isoxazolylamine with 2-(2-isopropylphenoxy)acetyl chloride to form N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide. The final step is the purification of the product using column chromatography.
科学的研究の応用
A-438079 has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. P2X7 receptor is involved in many cellular processes, including inflammation, pain, and cell death. A-438079 has been shown to inhibit the activation of P2X7 receptor and reduce the inflammatory response in various animal models of disease, such as arthritis, multiple sclerosis, and neuropathic pain.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)13-8-6-7-9-14(13)22-11-17(21)19-16-10-15(23-20-16)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLUCGOHRNMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)

![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

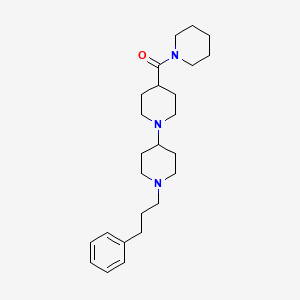
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
